3-Methylthiazolidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylthiazolidine-4-carboxylic acid hydrochloride is a sulfur-containing amino acid derivative with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of cysteamine hydrochloride with an appropriate aldehyde or ketone under acidic conditions . The reaction proceeds through the formation of a thiazolidine ring, which is then further functionalized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, selectivity, and purity while minimizing environmental impact . Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used .
Chemical Reactions Analysis
Types of Reactions
3-Methylthiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
3-Methylthiazolidine-4-carboxylic acid hydrochloride has shown potential in several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiazolidine ring enhances its pharmacological properties, allowing it to modulate enzyme activity and cellular signaling pathways . This compound can inhibit or activate various enzymes, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activity.
Thiazolidine-4-carboxylic acid: A closely related compound with similar structural features.
Uniqueness
3-Methylthiazolidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfur-containing thiazolidine ring and carboxylic acid functionality make it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCOYPGXPMAKOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CSCC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544117 |
Source
|
Record name | 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60129-40-0 |
Source
|
Record name | 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.